

discovery and history of trimethylglycine in biological systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cystadane**

Cat. No.: **B10759229**

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Trimethylglycine in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trimethylglycine (TMG), also known as betaine, is a quaternary ammonium compound first isolated from sugar beets (*Beta vulgaris*) in the 19th century.[\[1\]](#)[\[2\]](#) Initially regarded as a simple plant extract and a byproduct of the sugar industry, subsequent research has unveiled its critical roles in cellular metabolism across a wide range of organisms. TMG functions as a vital organic osmolyte, protecting cells from environmental stress, and as a key methyl group donor in the methionine-homocysteine cycle.[\[1\]](#)[\[2\]](#) This guide provides a technical overview of the historical milestones in TMG research, its core biological functions, detailed protocols for its extraction and analysis, and a summary of key quantitative data from seminal studies.

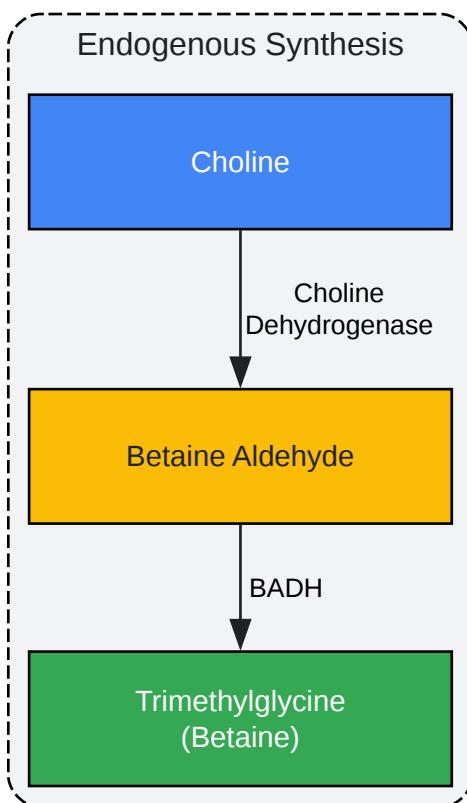
Discovery and History

Initial Isolation from *Beta vulgaris*

The history of trimethylglycine is intrinsically linked to the sugar beet industry. In the 1860s, the German chemist Scheibler first isolated this compound, coining the name "betaine" after its source, *Beta vulgaris*.[\[3\]](#)[\[4\]](#) For many years, it was primarily known as one of the principal non-sugar organic substances found in sugar beet molasses.[\[5\]](#) The industrialization of agriculture in the 19th century, particularly the challenges in sugar beet processing and fermentation,

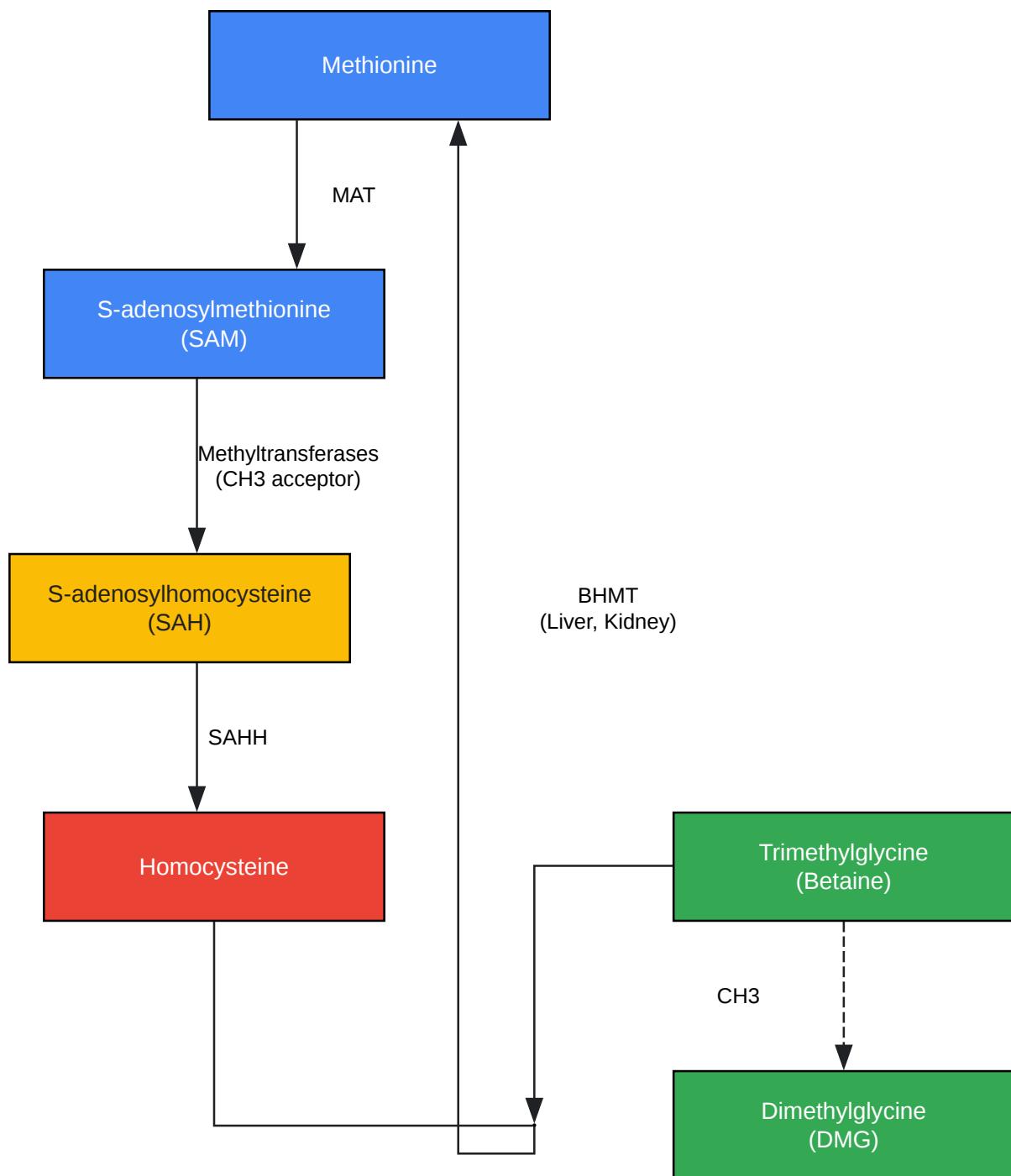
spurred scientific investigation into the chemical constituents of the plant, which laid the groundwork for TMG's discovery.[\[6\]](#)

Elucidation of Biological Roles


While its chemical structure was known, the biological significance of TMG remained largely unexplored until the mid-20th century. Research began to accelerate significantly in the latter half of the century, with a notable increase in studies since the early 2000s.[\[7\]](#) Scientists transitioned from basic chemical characterization to elucidating its profound metabolic functions. Key milestones include the discovery of its roles as:

- An Osmoprotectant: Researchers identified TMG as a "compatible solute" or organic osmolyte, a small molecule that accumulates in cells subjected to osmotic or temperature stress to protect cell volume, protein structure, and enzyme function.[\[1\]](#)[\[8\]](#)
- A Methyl Donor: A pivotal moment in TMG research was the discovery of its function in one-carbon metabolism. It was identified as a substrate for the enzyme betaine-homocysteine methyltransferase (BHMT), which catalyzes the transfer of one of TMG's methyl groups to the toxic amino acid metabolite, homocysteine, thereby regenerating the essential amino acid methionine.[\[9\]](#)[\[10\]](#) This established the BHMT pathway as an important, albeit tissue-specific (primarily liver and kidney), alternative to the folate-dependent remethylation pathway.[\[9\]](#)

Core Biological Functions


Methyl Donation and the Methionine-Homocysteine Pathway

TMG's role as a methyl donor is central to its biological importance. It participates in the methionine cycle, a critical pathway for synthesizing S-adenosylmethionine (SAMe), the universal methyl donor for countless biochemical reactions, including DNA, RNA, and protein methylation.[\[10\]](#) The TMG-dependent reaction is catalyzed by BHMT, a cytosolic zinc metalloenzyme.[\[9\]](#) By donating a methyl group to homocysteine, TMG is converted to dimethylglycine (DMG).[\[9\]](#) This pathway is crucial for maintaining a low level of homocysteine, as elevated concentrations are a known risk factor for cardiovascular disease.[\[7\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Endogenous synthesis of Trimethylglycine (TMG) from choline.

[Click to download full resolution via product page](#)

Caption: The role of TMG in the Methionine-Homocysteine pathway.

Osmoprotection and Chaperone Activity

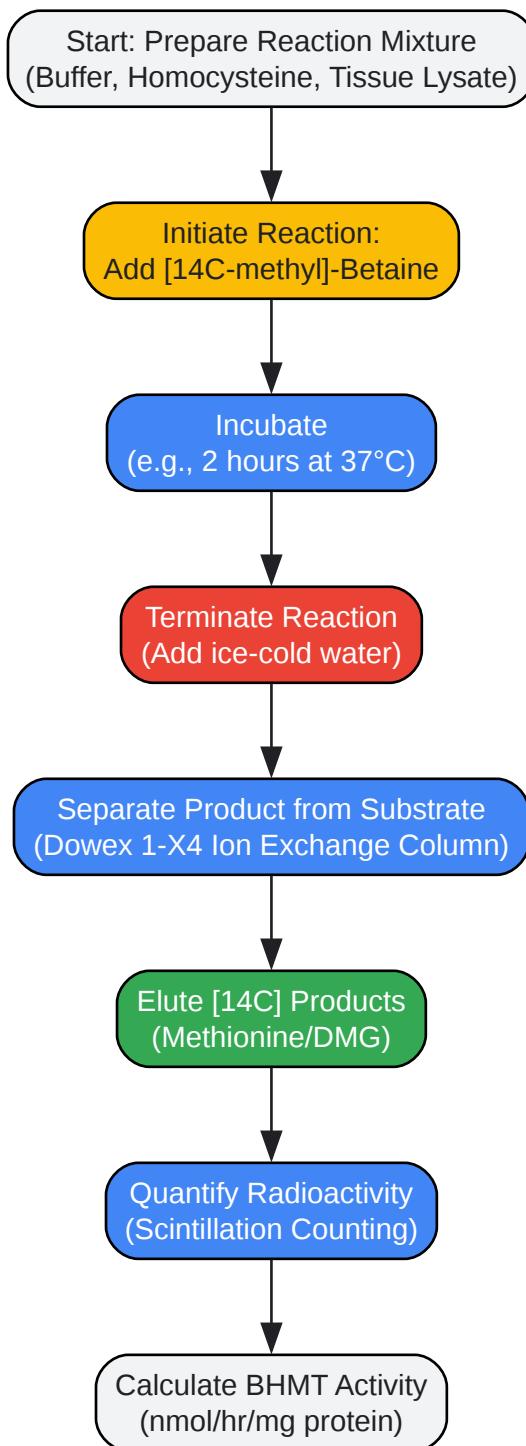
As a compatible solute, TMG accumulates in cells under hyperosmotic stress without disturbing normal cellular functions. It helps maintain cell volume and protects intracellular macromolecules from denaturation. The mechanism involves the preferential exclusion of TMG from the immediate hydration shell of proteins. This osmophobic effect thermodynamically stabilizes the folded, compact state of proteins over the unfolded state, effectively acting as a chemical chaperone.^[8] This function is particularly critical in tissues exposed to high osmotic stress, such as the renal medulla.

Key Experimental Methodologies

Extraction from Biological Sources

Protocol: Accelerated Solvent Extraction (ASE) of TMG from Beta vulgaris^{[12][13]} This protocol describes an efficient method for extracting TMG from solid beet samples (pulp or peel).

- Sample Preparation: Mix 1 g of lyophilized and powdered B. vulgaris sample with 3 g of roasted sand in an extraction cell.
- Extraction: Perform accelerated solvent extraction using a methanol:water (50:50 v/v) solution as the solvent. Execute three static extraction cycles of 5 minutes each at 50°C.
- Dilution: After extraction is complete, dilute the collected extract 1:5000 with methanol.
- Purification (Solid-Phase Extraction - SPE):
 - Condition a pure silica SPE cartridge by washing with 3 mL of water.
 - Load the diluted extract onto the cartridge.
 - Elute the purified TMG fraction with 5 mL of methanol.
 - The resulting eluate is ready for analytical determination.


Quantification in Biological Fluids

Protocol: HPLC with UV Detection for TMG in Human Plasma^[14] This method is based on pre-column derivatization to allow for UV detection.

- Sample Preparation: To 100 μL of plasma or serum, add 400 μL of acetonitrile to precipitate proteins. Vortex and centrifuge at 2000 $\times g$ for 10 minutes at room temperature.
- Derivatization:
 - Transfer 100 μL of the clear supernatant to a new tube.
 - Add 10 μL of a crown ether catalyst (e.g., 18-crown-6 in acetonitrile).
 - Add 20 μL of derivatizing agent (e.g., 4-bromophenacyl bromide in acetonitrile).
 - Seal the tube and heat at 70°C for 30 minutes.
 - After cooling, the sample is ready for injection.
- Chromatographic Conditions:
 - HPLC System: Standard HPLC with a UV detector.
 - Column: C18 reversed-phase column (e.g., 5 μm , 25 cm x 4.6 mm).
 - Mobile Phase: Isocratic elution with an acetonitrile and water mixture (specific ratio to be optimized, e.g., 70:30 v/v) containing choline.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV absorbance at 254 nm.
- Quantification: Calculate TMG concentration by comparing the peak area of the derivatized TMG in the sample to a standard curve prepared from known concentrations of TMG.

Functional Assays

Protocol: Betaine-Homocysteine Methyltransferase (BHMT) Radiolabel Activity Assay[3][9][15]
This assay measures the enzymatic activity of BHMT by quantifying the transfer of a radiolabeled methyl group from betaine to homocysteine.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the BHMT radiolabel activity assay.

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 μ L reaction mixture containing:

- 50 mM Potassium Phosphate buffer (pH 8.0).
- 400 µM D,L-homocysteine.
- A defined amount of protein from tissue homogenate or cell lysate (e.g., 10-50 µg).
- Reaction Initiation: Start the enzyme reaction by adding [methyl-14C]-betaine to a final concentration of ~64 µM.
- Incubation: Incubate the mixture for 2 hours at 37°C.
- Termination: Stop the reaction by adding 1 mL of ice-cold water and placing the tube immediately on ice.
- Separation:
 - Prepare a Dowex 1-X4 ion exchange column (hydroxide form).
 - Load the 1 mL reaction mixture onto the column. The positively charged, unreacted [14C]-betaine will not bind to the anion exchange resin.
 - Wash the column with water to remove all unreacted [14C]-betaine.
- Elution and Quantification: Elute the reaction products ([14C]-methionine and [14C]-dimethylglycine). Quantify the radioactivity in the eluate using a scintillation counter.
- Calculation: Calculate the specific activity based on the amount of radioactive product formed per unit time per milligram of protein in the lysate.

Seminal Data and Findings

Quantitative data from clinical trials have been crucial in understanding the physiological effects of TMG supplementation in humans. The following tables summarize key findings on its impact on plasma homocysteine and blood lipids.

Table 1: Effect of TMG Supplementation on Plasma Homocysteine

Study Population	TMG Dosage	Duration	Mean Homocysteine Reduction	Reference
Obese adults on a hypoenergetic diet	6 g/day	12 weeks	Statistically significant decrease vs. placebo	[16]

| Patients with hyperhomocysteinemia | 3-6 g/day | Not specified | 10-15% | [11] |

Table 2: Effect of TMG Supplementation on Blood Lipids in Healthy Adults

Lipid Parameter	TMG Dosage	Duration	Mean Change vs. Placebo (mmol/L)	95% Confidence Interval	Reference
LDL Cholesterol	6 g/day	6 weeks	+0.36	0.25 to 0.46	[17]
Triacylglycerol	6 g/day	6 weeks	+0.14	0.04 to 0.23	[17]

| HDL Cholesterol | 6 g/day | 6 weeks | No significant effect | - | [17] |

These findings highlight a critical consideration for drug development: while TMG is effective at lowering homocysteine, a potential cardiovascular risk factor, it may also cause an adverse increase in LDL cholesterol and triglycerides at higher doses. [4][17]

Conclusion

From its humble discovery as a component of sugar beet molasses, trimethylglycine has emerged as a molecule of significant interest to biochemists, nutritionists, and clinical researchers. [1][7] Its dual roles as a methyl donor and an osmoprotectant place it at the intersection of several fundamental cellular processes. The development of robust analytical and functional assays has enabled a deeper understanding of its metabolism and physiological

effects.[14][15] While its therapeutic potential for conditions related to hyperhomocysteinemia is clear, the data on its effects on lipid metabolism underscore the complexity of nutritional interventions and the need for further research to optimize its use in clinical and pharmaceutical applications.[17] The history of TMG is a compelling narrative of how a simple natural product can become a key player in our understanding of human health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Betaine in Inflammation: Mechanistic Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver Betaine-Homocysteine S-Methyltransferase Activity Undergoes a Redox Switch at the Active Site Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethylglycine as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]
- 5. scispace.com [scispace.com]
- 6. Sugar Beet Science and Microbiology - Fort Collins Museum of Discovery [fcmod.org]
- 7. Assessing Trimethylglycine's Effects on Metabolic Health Markers [eureka.patsnap.com]
- 8. Mechanism of Osmolyte Stabilization–Destabilization of Proteins: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Benchmarking Trimethylglycine for Cardiovascular Health Improvements [eureka.patsnap.com]
- 12. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Betaine Homocysteine Methyltransferase Is Active in the Mouse Blastocyst and Promotes Inner Cell Mass Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Betaine supplementation decreases plasma homocysteine concentrations but does not affect body weight, body composition, or resting energy expenditure in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of homocysteine-lowering nutrients on blood lipids: results from four randomised, placebo-controlled studies in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and history of trimethylglycine in biological systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10759229#discovery-and-history-of-trimethylglycine-in-biological-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

